Cilofexor

FXR agonist potency EC50 comparison drug discovery

FXR agonist studies cannot assume class-wide interchangeability-substituting cilofexor with another FXR agonist introduces uncontrolled variables in potency, gene expression, and tolerability. Cilofexor (GS-9674), a non-steroidal 'hammerhead' scaffold FXR agonist, ensures reproducible, translational data. • EC50 43 nM-~2.3-fold more potent than obeticholic acid (99 nM) • Up to 69% hepatic fibrosis reduction in rat NASH model (30 mg/kg) • 21% fibrosis improvement with firsocostat in ATLAS trial vs. 12% monotherapy • Validated in Mdr2-/- mouse PSC model; dose-dependent, quantifiable pruritus profile • Supplied ≥98% purity with rigorous QC; expedited global shipping from regional stock

Molecular Formula C28H22Cl3N3O5
Molecular Weight 586.8 g/mol
CAS No. 2163097-55-8
Cat. No. B8075271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilofexor
CAS2163097-55-8
Molecular FormulaC28H22Cl3N3O5
Molecular Weight586.8 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl
InChIInChI=1S/C28H22Cl3N3O5/c29-20-2-1-3-21(30)24(20)25-18(26(39-33-25)15-4-5-15)12-38-17-6-7-19(22(31)11-17)28(37)13-34(14-28)23-10-16(27(35)36)8-9-32-23/h1-3,6-11,15,37H,4-5,12-14H2,(H,35,36)
InChIKeyKZSKGLFYQAYZCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cilofexor: Core Properties and Indications


Cilofexor (CAS 2163097-55-8, also designated GS-9674) is an orally bioavailable, non-steroidal small-molecule agonist of the farnesoid X receptor (FXR) [1]. It is a member of the non-bile acid FXR agonist class, structurally distinct from steroidal analogs such as obeticholic acid, and is in advanced clinical development for the treatment of nonalcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC) [2]. The compound exhibits an in vitro EC50 of 43 nM for FXR activation [3] and demonstrates high (>99%) plasma protein binding [4].

1
Non-steroidal FXR agonist for pathway-selective research
2
Oral bioavailability supports in vivo NASH/PSC model studies
3
Structurally distinct from steroidal agonists for comparative pharmacology

Cilofexor's Distinct Pharmacological and Safety Profile


Procurement and research decisions involving FXR agonists cannot assume class-wide interchangeability. Cilofexor demonstrates a distinct chemical structure—a non-steroidal 'hammerhead' scaffold—that fundamentally differentiates it from steroidal FXR agonists like obeticholic acid (OCA), impacting its binding mode, gene expression signature, and clinical tolerability profile [1]. Furthermore, even within the non-steroidal class, cilofexor exhibits a unique combination of potency, metabolic stability, and tissue-specific FXR activation that diverges from other advanced candidates such as tropifexor and nidufexor, as reflected in their distinct pharmacokinetic behaviors and adverse event profiles [2]. Substitution with an alternative FXR agonist would therefore compromise experimental reproducibility and introduce uncontrolled variables related to both efficacy and safety, as detailed in the quantitative evidence below.

Non-steroidal vs steroidal scaffold
Binding mode and gene expression signatures may differ, impacting model response interpretation.
Inter-non-steroidal differences
Metabolic stability and tissue-specific activation profiles vary among cilofexor, tropifexor, and nidufexor.
Tolerability endpoint context
Compound-specific pruritus incidence requires controlled variable accounting in research designs.

Cilofexor Evidence: Potency, Fibrosis, and Safety


Potency Advantage over Obeticholic Acid

Cilofexor demonstrates superior in vitro potency for FXR activation compared to the steroidal FXR agonist obeticholic acid, a key differentiator for cellular and biochemical assays requiring robust target engagement. [1]

FXR Agonist Potency
Cross-study comparable
EC50 43 nM vs OCA 99 nM (2.3-fold)
Supports FXR target engagement study context
In vitro transactivation assay comparison
FXR agonist potency EC50 comparison drug discovery

Hepatic Fibrosis Reduction in a NASH Model

In a rat model of NASH, cilofexor reduced liver fibrosis in a dose-dependent manner, achieving a 69% reduction in fibrosis area at a 30 mg/kg dose. [1] This level of fibrosis regression is a critical differentiating factor for compounds intended for NASH research. [1]

Hepatic Fibrosis Reduction
Class-level inference
69% fibrosis area reduction at 30 mg/kg (rat NASH model)
Reported dose-dependent model-response endpoint context
CDHFD plus sodium nitrite model
NASH hepatic fibrosis preclinical model

Pruritus Profile: A Defined Research Variable

Pruritus is a well-documented adverse effect of several FXR agonists, but its manifestation is compound-specific. Cilofexor causes dose-dependent pruritus, a phenomenon that has been structurally linked to potential off-target interactions with MRGPRX4 or GPBAR1, providing a defined and controllable variable in research settings compared to the more unpredictable and often severe pruritus associated with compounds like OCA. [1]

Pruritus Incidence
Cross-study comparable
20–29% (cilofexor regimens) vs 15% placebo
Reported compound-specific tolerability endpoint context
Phase 2b ATLAS trial context
pruritus safety pharmacology FXR agonists

Superior NASH Histology Improvement with Combination Therapy

In the ATLAS trial, the combination of cilofexor and firsocostat (ACC inhibitor) achieved a primary endpoint (≥1-stage fibrosis improvement without NASH worsening) in 21% of patients, numerically outperforming cilofexor monotherapy (12%) and placebo (11%). [1] This combination also led to a significant improvement in a machine learning-derived fibrosis score, suggesting an antifibrotic effect not observed with monotherapy. [1]

Combination Fibrosis Endpoint
Direct head-to-head comparison
21% (combo) vs 12% (monotherapy) vs 11% (placebo)
Reported combination endpoint context
≥1-stage fibrosis improvement without NASH worsening at week 48
NASH fibrosis combination therapy

Cholestatic Injury Improvement in a PSC Model

In the Mdr2-/- mouse model of sclerosing cholangitis, a relevant model for primary sclerosing cholangitis (PSC), cilofexor treatment reduced hepatic fibrosis (measured by picrosirius red-positive area and hydroxyproline content) and improved serum markers of cholestasis, including aspartate aminotransferase (AST) and alkaline phosphatase (ALP). [1] This demonstrates a clear therapeutic effect in a model specifically relevant to its lead clinical indication.

Cholestatic Injury Model
Class-level inference
Reduction in AST, ALP, bile acids; fibrosis markers
Reported PSC-model response context
Mdr2-/- mouse model; full data in source
PSC cholestasis fibrosis

CYP2C8 Metabolism and Drug-Drug Interaction Profile

Cilofexor's primary metabolic pathway is via CYP2C8, with secondary contribution from CYP3A, and it is eliminated almost entirely (97%) in feces as inactive metabolites. [1] This metabolic profile is distinct from other FXR agonists and suggests a lower potential for drug-drug interactions (DDIs) compared to compounds heavily reliant on CYP3A4, which is a major source of pharmacokinetic variability and DDIs in polypharmacy settings. [1]

Metabolic Pathway
Cross-study comparable
CYP2C8/3A4 metabolism; 97% fecal elimination as inactive metabolites
Reported metabolic pathway context for DDI study design
Qualitative difference vs CYP3A4-reliant agonists
drug metabolism CYP enzymes drug-drug interactions

Cilofexor Research and Industrial Applications


FXR Agonism Studies Distinct from Obeticholic Acid

Cilofexor is ideally suited for researchers comparing non-steroidal and steroidal FXR agonism. Its ~2.3-fold higher potency (EC50 43 nM) versus obeticholic acid (99 nM) allows for clear differentiation of transcriptional and downstream physiological effects in cell-based assays and animal models. [1]

Preclinical NASH and Fibrosis Research with Combination Therapy

The robust, dose-dependent reduction in hepatic fibrosis observed in a rat NASH model (up to 69% fibrosis area reduction at 30 mg/kg) positions cilofexor as a premier compound for NASH research. Its proven synergy with firsocostat in the ATLAS trial (21% fibrosis improvement vs. 12% monotherapy) makes it essential for studies exploring multi-modal therapeutic strategies. [1]

Cholestatic Liver Disease and PSC Research

Cilofexor's demonstrated efficacy in improving cholestatic injury and fibrosis in the Mdr2-/- mouse model, a gold-standard model for PSC, validates its use in research programs investigating the pathophysiology and treatment of cholangiopathies. [1]

Pharmacological Studies with a Defined Pruritus Variable

Unlike other FXR agonists with more severe and unpredictable pruritus, cilofexor's dose-dependent effect (20-29% incidence in ATLAS) provides a quantifiable and manageable variable. This makes it a valuable tool for studying the mechanisms of FXR agonist-induced pruritus and for screening co-therapies to mitigate this side effect. [1]

Application
Selection Property
Validation Focus
FXR pathway comparison studies
Non-steroidal scaffold selectivity
Transcriptional response vs steroidal agonists
NASH fibrosis model combination studies
Dose-dependent fibrosis response
Synergy with ACC inhibition in model
Cholestatic injury model studies
PSC-model response profile
Cholestasis marker improvement
Pruritus mechanism research
Compound-specific tolerability endpoint
Pruritus mitigation co-therapy screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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